(22E,24R)-Stigmasta-4,22-dien-3-one
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Overview
Description
(22E,24R)-Stigmasta-4,22-dien-3-one is a naturally occurring steroid compound. It is part of the sterol family, which are essential components of cell membranes in plants and animals. This compound is particularly notable for its presence in marine sponges and certain plant species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (22E,24R)-Stigmasta-4,22-dien-3-one typically involves the following steps:
Starting Material: The synthesis often begins with a sterol precursor such as stigmasterol.
Oxidation: The precursor undergoes oxidation to introduce a ketone group at the C-3 position.
Isomerization: The double bonds are isomerized to achieve the desired (22E,24R) configuration.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance. when synthesized industrially, it follows similar steps to the laboratory synthesis but on a larger scale, often using more robust and scalable reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (22E,24R)-Stigmasta-4,22-dien-3-one can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Forms oxidized sterols.
Reduction: Produces stigmast-4,22-dien-3-ol.
Substitution: Yields various substituted sterol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (22E,24R)-Stigmasta-4,22-dien-3-one is used as a precursor for synthesizing other complex steroids and sterols. It serves as a model compound for studying sterol chemistry and reactions.
Biology
Biologically, this compound is significant in studying cell membrane structures and functions. It helps in understanding the role of sterols in membrane fluidity and permeability.
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also studied for its role in cholesterol metabolism and cardiovascular health.
Industry
Industrially, this compound is used in the production of steroid-based pharmaceuticals and as an additive in cosmetic formulations for its skin-beneficial properties .
Mechanism of Action
The mechanism of action of (22E,24R)-Stigmasta-4,22-dien-3-one involves its interaction with cell membranes and enzymes. It modulates membrane fluidity and permeability, influencing various cellular processes. The compound also interacts with enzymes involved in steroid metabolism, affecting pathways such as cholesterol synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: A precursor in the synthesis of (22E,24R)-Stigmasta-4,22-dien-3-one, sharing similar structural features.
Cholesterol: Another sterol with a similar backbone but differing in the side chain and functional groups.
Ergosterol: Found in fungi, similar in structure but with different double bond positions.
Uniqueness
This compound is unique due to its specific double bond configuration and the presence of a ketone group at the C-3 position. This configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C29H46O |
---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
MKGZDUKUQPPHFM-PHEXLZNCSA-N |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Origin of Product |
United States |
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